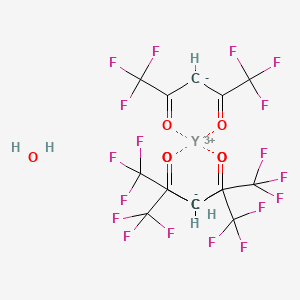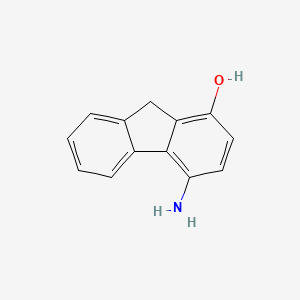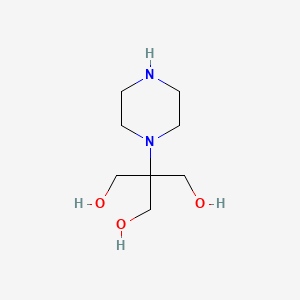
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and piperazine functional groups. Compounds with these functional groups are often used in various chemical and pharmaceutical applications due to their reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with formaldehyde and a suitable diol. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common solvents like water, ethanol, or other polar solvents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)piperazine: Lacks the additional diol group.
1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups but no additional diol.
Uniqueness
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is unique due to the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H18N2O3 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18N2O3/c11-5-8(6-12,7-13)10-3-1-9-2-4-10/h9,11-13H,1-7H2 |
InChI-Schlüssel |
MEFJCSDJLHOJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


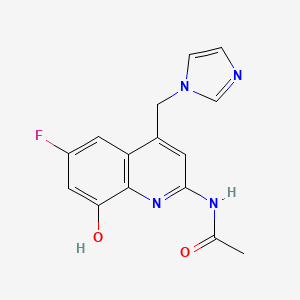
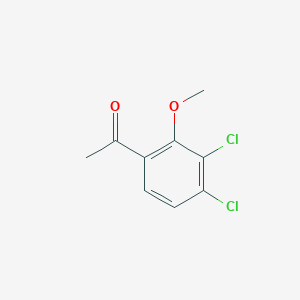
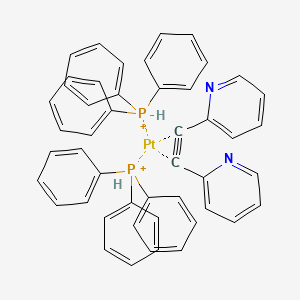

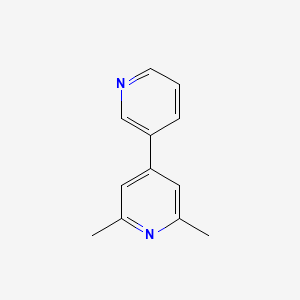
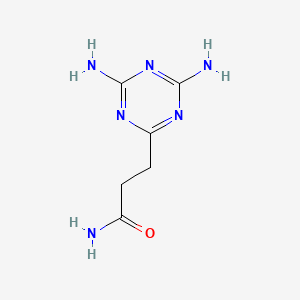


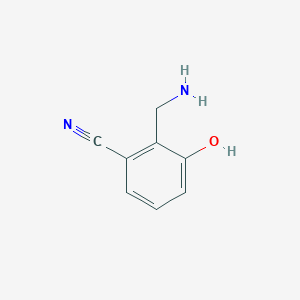


![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
